2-bromo-N-(2-chloro-4-fluorophenyl)acetamide
Overview
Description
2-bromo-N-(2-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C8H6BrClFNO and its molecular weight is 266.49 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s known that the compound is used as an intermediate in organic synthesis reactions . This suggests that it may interact with its targets through chemical reactions, leading to changes in the structure or function of the target molecules.
Biochemical Pathways
Based on its use as an intermediate in organic synthesis reactions , it can be inferred that it may be involved in various biochemical pathways, depending on the specific reactions it participates in.
Pharmacokinetics
Its physical properties such as melting point (117-119°c), boiling point (3375±320 °C), and solubility (soluble in methanol) suggest that it may have good bioavailability .
Result of Action
Given its use as an intermediate in organic synthesis reactions , it’s likely that its effects would depend on the specific reactions it’s involved in and the resulting products.
Action Environment
The action, efficacy, and stability of 2-bromo-N-(2-chloro-4-fluorophenyl)acetamide can be influenced by various environmental factors. For instance, it should be stored in a sealed, dry environment at room temperature . It’s also important to avoid inhaling the compound’s dust or vapor, as it can cause irritation to the skin, eyes, and respiratory system . Inappropriate conditions may lead to harmful chemical reactions, so it should be avoided from contact with strong oxidizing agents or other incompatible substances .
Properties
IUPAC Name |
2-bromo-N-(2-chloro-4-fluorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClFNO/c9-4-8(13)12-7-2-1-5(11)3-6(7)10/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXXZDILVJGKRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.